molecular formula C17H15ClFN3O2 B15181178 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107659-54-1

1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B15181178
CAS No.: 107659-54-1
M. Wt: 347.8 g/mol
InChI Key: CYSKPKUZLLBZCA-IRXDYDNUSA-N
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Description

1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aromatic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.

    Cyclization reactions: to form the triazole ring.

    Hydroxylation: to introduce the diol functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: for controlled synthesis.

    Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of polymers or advanced materials.

Biology

    Biochemical Studies: Investigating enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.

    Antifungal Agents: The triazole ring suggests potential antifungal activity.

Industry

    Chemical Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    Pharmaceuticals: It may inhibit specific enzymes or receptors.

    Catalysis: It may act as a ligand, facilitating the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a bromine atom instead of fluorine.

    1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a methyl group instead of fluorine.

Uniqueness

  • The presence of the fluorophenyl group may impart unique electronic properties.
  • The specific stereochemistry (1S,2R) could influence its biological activity and interactions.

Properties

CAS No.

107659-54-1

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

(1S,2R)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1

InChI Key

CYSKPKUZLLBZCA-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl

Origin of Product

United States

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